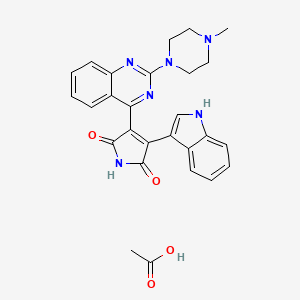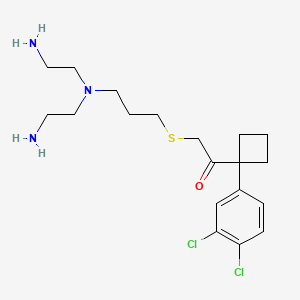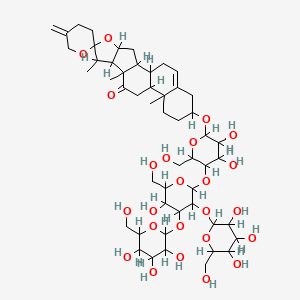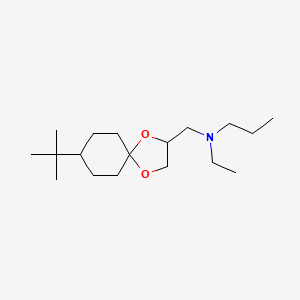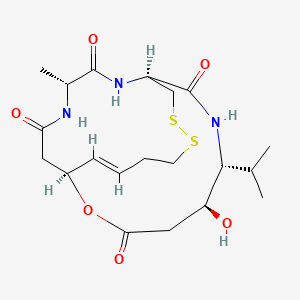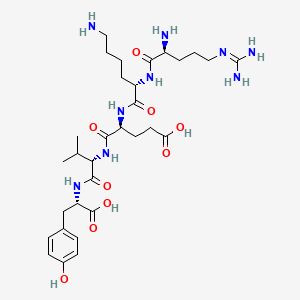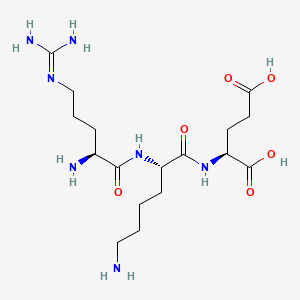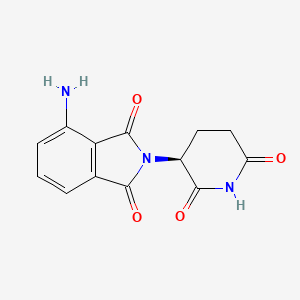
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Übersicht
Beschreibung
“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .Wissenschaftliche Forschungsanwendungen
DNA/BSA Binding and Anticancer Agents
- Discovery and Synthesis : Dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties were synthesized and examined for their biological properties. These compounds, including N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2-carboxamide (DTPC), interact with DNA and proteins like bovine serum albumin (BSA), indicating potential as DNA/BSA binding agents and selective anticancer agents. DTPC, in particular, showed better cytotoxicity and a stronger antiproliferative effect than some clinically used drugs like cisplatin and oxaliplatin (Li, Fei, Wang, Kong, & Long, 2020).
Antimicrobial Activity
- Heterocyclic Compounds : Synthesized heterocyclic compounds containing 1,3,4-thiadiazole showed significant antibacterial activities against both gram-positive and gram-negative bacteria, and antifungal activities against various fungi (Patel & Patel, 2015).
- Synthesis and Antimicrobial Evaluation : The synthesis of various derivatives incorporating 1,3,4-thiadiazole and their antimicrobial evaluation demonstrated moderate activity (Darwish, Kheder, & Farag, 2010).
Anti-inflammatory Activity
- 1,3,4-Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting potent activity compared to the standard drug indomethacin (Maddila, Gorle, Sampath, & Lavanya, 2016).
Antitumor and Antioxidant Activities
- Synthesis and Evaluation : Various N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results (Hamama, Gouda, Badr, & Zoorob, 2013).
- Anticancer Evaluation of 1,3,4-Oxadiazoles and Thiadiazoles : A series of 1,3,4-thiadiazoles and related compounds were synthesized and evaluated for their anticancer activity, with some derivatives exhibiting significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Insecticidal Activity
- Novel Insecticides : A series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were synthesized and explored as a new class of insecticides, showing activity against sap-feeding insect pests (Eckelbarger et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEGZHOPKZFKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400268 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
CAS RN |
51987-99-6 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




